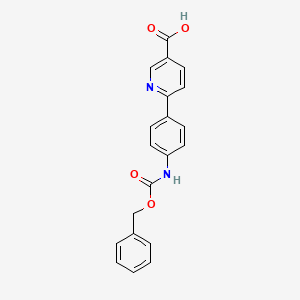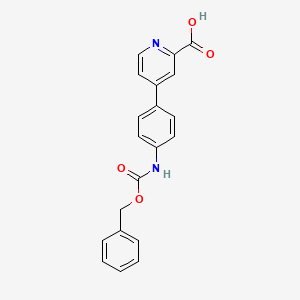
4-(4-Cbz-Aminopheny)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Cbz-Aminopheny)picolinic acid is a chemical compound with the molecular formula C20H16N2O4 It contains a picolinic acid moiety substituted with a 4-(4-Cbz-aminophenyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cbz-Aminopheny)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available picolinic acid and 4-Cbz-aminophenyl derivatives.
Coupling Reaction: The key step involves coupling the 4-Cbz-aminophenyl group to the picolinic acid moiety.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (80-100°C) in the presence of a base like potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Cbz-Aminopheny)picolinic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carboxylate salts, while reduction of a nitro group would produce an amine.
Aplicaciones Científicas De Investigación
4-(4-Cbz-Aminopheny)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 4-(4-Cbz-Aminopheny)picolinic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Picolinic Acid: A simpler analog with a broad spectrum of biological activities.
4-Aminophenylpicolinic Acid: Lacks the Cbz group but shares similar structural features.
6-(4-Cbz-Aminopheny)picolinic Acid: A positional isomer with similar properties.
Uniqueness
4-(4-Cbz-Aminopheny)picolinic acid is unique due to the presence of the Cbz-aminophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
4-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)18-12-16(10-11-21-18)15-6-8-17(9-7-15)22-20(25)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAYYRNHPSIHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
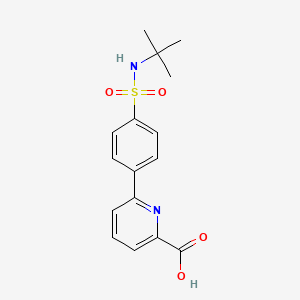
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid](/img/structure/B6395495.png)
![4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid](/img/structure/B6395502.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395507.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395521.png)
![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395533.png)
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395537.png)
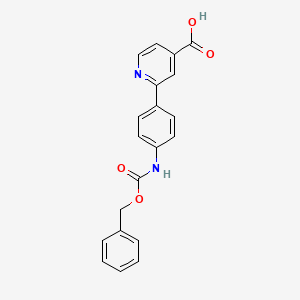
![6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid](/img/structure/B6395550.png)

![3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid](/img/structure/B6395559.png)
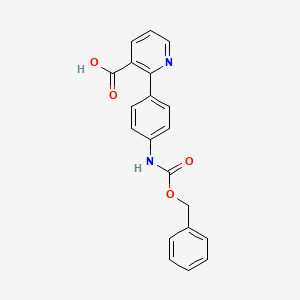
![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid](/img/structure/B6395575.png)
